12-Methyltridecane-1,12-diol
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Overview
Description
12-Methyltridecane-1,12-diol: is an organic compound characterized by a long carbon chain with two hydroxyl groups (-OH) at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyltridecane-1,12-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These agents effectively reduce the carbonyl groups to hydroxyl groups, yielding the desired diol .
Chemical Reactions Analysis
Types of Reactions: 12-Methyltridecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
12-Methyltridecane-1,12-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Methyltridecane-1,12-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Ethylene glycol (1,2-ethanediol): A simple diol used as antifreeze and in the production of polyethylene terephthalate (PET).
Propylene glycol (1,2-propanediol): Used in food, pharmaceuticals, and cosmetics as a humectant and solvent.
1,4-Butanediol: Employed in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness: 12-Methyltridecane-1,12-diol is unique due to its long carbon chain and terminal hydroxyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, including advanced materials and chemical synthesis .
Properties
CAS No. |
109183-00-8 |
---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
12-methyltridecane-1,12-diol |
InChI |
InChI=1S/C14H30O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h15-16H,3-13H2,1-2H3 |
InChI Key |
DXZGQHKKYYQCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCCO)O |
Origin of Product |
United States |
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